molecular formula C21H23N3O6 B2465489 Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate CAS No. 622788-63-0

Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate

Cat. No.: B2465489
CAS No.: 622788-63-0
M. Wt: 413.43
InChI Key: GGDFSZKICOJBNO-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group may enhance binding affinity to certain biological targets, while the oxadiazole ring could contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-dimethyl-5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate
  • Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxylate

Uniqueness

Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and stability. The trimethoxyphenyl group further enhances its potential for biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-7-29-21(25)15-10-14(11(2)22-12(15)3)20-24-23-19(30-20)13-8-16(26-4)18(28-6)17(9-13)27-5/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDFSZKICOJBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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